molecular formula C18H17NO4S2 B14241212 2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid CAS No. 519055-00-6

2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid

Cat. No.: B14241212
CAS No.: 519055-00-6
M. Wt: 375.5 g/mol
InChI Key: YSDHCZGDWPAZGV-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by its unique structure, which includes a benzothiazine ring system substituted with an ethylbenzoyl group, a methyl group, and a sulfonic acid group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acylation of a benzothiazine derivative with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazine ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions include oxidized sulfonic acid derivatives, reduced alcohol derivatives, and various substituted benzothiazine compounds.

Scientific Research Applications

2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid
  • 2-(4-Ethylbenzoyl)benzoic acid
  • 2-(4-Ethylbenzoyl)benzothiazole

Uniqueness

2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid is unique due to the presence of both the benzothiazine ring and the sulfonic acid group, which impart distinct chemical properties and reactivity. This combination of functional groups makes it particularly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

519055-00-6

Molecular Formula

C18H17NO4S2

Molecular Weight

375.5 g/mol

IUPAC Name

2-(4-ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid

InChI

InChI=1S/C18H17NO4S2/c1-3-12-4-6-13(7-5-12)17(20)18-11(2)19-15-10-14(25(21,22)23)8-9-16(15)24-18/h4-10,19H,3H2,1-2H3,(H,21,22,23)

InChI Key

YSDHCZGDWPAZGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(NC3=C(S2)C=CC(=C3)S(=O)(=O)O)C

Origin of Product

United States

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